molecular formula C13H18N2O5S2 B6971344 N,3-dimethyl-N-(1-methylsulfinylpropan-2-yl)-2-oxo-1,3-benzoxazole-6-sulfonamide

N,3-dimethyl-N-(1-methylsulfinylpropan-2-yl)-2-oxo-1,3-benzoxazole-6-sulfonamide

Cat. No.: B6971344
M. Wt: 346.4 g/mol
InChI Key: BRELLJLHYBJTPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,3-dimethyl-N-(1-methylsulfinylpropan-2-yl)-2-oxo-1,3-benzoxazole-6-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazole core, which is known for its stability and versatility in chemical reactions. The presence of sulfonamide and sulfinyl groups suggests potential biological activity, making it a compound of interest in medicinal chemistry.

Properties

IUPAC Name

N,3-dimethyl-N-(1-methylsulfinylpropan-2-yl)-2-oxo-1,3-benzoxazole-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5S2/c1-9(8-21(4)17)15(3)22(18,19)10-5-6-11-12(7-10)20-13(16)14(11)2/h5-7,9H,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRELLJLHYBJTPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)C)N(C)S(=O)(=O)C1=CC2=C(C=C1)N(C(=O)O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3-dimethyl-N-(1-methylsulfinylpropan-2-yl)-2-oxo-1,3-benzoxazole-6-sulfonamide typically involves multiple steps:

    Formation of the Benzoxazole Core: This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the benzoxazole derivative with sulfonyl chlorides in the presence of a base such as pyridine.

    Attachment of the Methylsulfinylpropan-2-yl Group: This step involves the alkylation of the benzoxazole derivative with a suitable alkylating agent, followed by oxidation to introduce the sulfinyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfinyl group can undergo further oxidation to form sulfone derivatives.

    Reduction: The sulfinyl group can be reduced to a sulfide.

    Substitution: The benzoxazole core can undergo electrophilic substitution reactions, particularly at the 6-position.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzoxazole derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

The sulfonamide group is known for its antibacterial properties, suggesting potential applications in the development of new antibiotics. The compound’s ability to interact with biological molecules could also make it useful in studying enzyme inhibition and protein interactions.

Medicine

Given its structural features, this compound could be explored for its potential as a drug candidate. The presence of the sulfonamide group is particularly interesting for the development of anti-inflammatory and anticancer agents.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It could also find applications in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N,3-dimethyl-N-(1-methylsulfinylpropan-2-yl)-2-oxo-1,3-benzoxazole-6-sulfonamide would depend on its specific application. In a biological context, the sulfonamide group could inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The benzoxazole core could interact with DNA or proteins, affecting their function.

Comparison with Similar Compounds

Conclusion

This compound is a compound with significant potential in various scientific fields. Its complex structure allows for diverse chemical reactions and applications, making it a valuable subject for further research and development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.